(1S,2R)-2-methylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-methylcyclopropane-1-carbaldehyde is a chiral compound with a cyclopropane ring substituted with a methyl group and an aldehyde group. The stereochemistry of the compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-methylcyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate olefin precursor using a carbene transfer reagent. For instance, the reaction of an olefin with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane derivative. The stereochemistry of the product can be controlled by using chiral catalysts or chiral auxiliaries during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of enantioselective catalysts and advanced purification techniques, such as chiral chromatography, can help in obtaining the compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-methylcyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: 2-methylcyclopropane-1-carboxylic acid
Reduction: 2-methylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the reagents used
Scientific Research Applications
(1S,2R)-2-methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drug candidates.
Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of specialty materials
Mechanism of Action
The mechanism of action of (1S,2R)-2-methylcyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the electrophilic nature of the aldehyde group. The molecular targets and pathways involved can vary, but typically, the compound interacts with nucleophiles or electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-methylcyclopropane-1-carbaldehyde: The enantiomer of (1S,2R)-2-methylcyclopropane-1-carbaldehyde with opposite stereochemistry.
Cyclopropane-1-carbaldehyde: A simpler analog without the methyl substitution.
2-methylcyclopropane-1-carboxylic acid: The oxidized form of this compound
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions. The presence of both a strained cyclopropane ring and an aldehyde group makes it a versatile intermediate in organic synthesis, allowing for the construction of a wide variety of complex molecules .
Properties
CAS No. |
397266-17-0 |
---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.